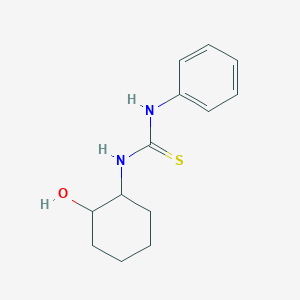![molecular formula C21H17N3O4 B11989053 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11989053.png)
N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-nitrobenzohydrazide is an organic compound with the molecular formula C21H17N3O4 This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further linked to a nitrobenzohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-nitrobenzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 4-(benzyloxy)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is typically the corresponding nitro compound.
Reduction: The major products are amines or hydrazines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(benzyloxy)phenylacetic acid
- 4-(benzyloxy)benzaldehyde
- 4-(benzyloxy)phenylhydrazine
Uniqueness
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-nitrobenzohydrazide is unique due to the presence of both a benzyloxy group and a nitrobenzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C21H17N3O4 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
4-nitro-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H17N3O4/c25-21(18-8-10-19(11-9-18)24(26)27)23-22-14-16-6-12-20(13-7-16)28-15-17-4-2-1-3-5-17/h1-14H,15H2,(H,23,25)/b22-14+ |
Clé InChI |
GEODUPVUTQDVIO-HYARGMPZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11988987.png)
![2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B11988991.png)


![4-Oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate](/img/structure/B11989008.png)

![Methyl 2-[(2-hydroxy-4-oxo-1-propylquinoline-3-carbonyl)amino]benzoate](/img/structure/B11989022.png)

![6-{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B11989034.png)



![Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11989049.png)
